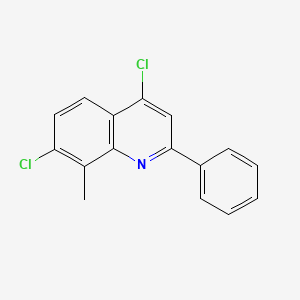

4,7-Dichloro-8-methyl-2-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. rsc.org This structural motif is prevalent in a vast number of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities. nih.gov Its significance lies in its ability to serve as a versatile pharmacophore, which is a molecular framework that can be readily modified to interact with various biological targets. rsc.org

Historically and currently, quinoline derivatives are crucial in the development of pharmaceuticals. A prominent example is the antimalarial drug quinine, a naturally occurring quinoline alkaloid. This has led to the synthesis of numerous other antimalarial agents like chloroquine (B1663885) and mefloquine. nih.gov Beyond infectious diseases, the quinoline core is integral to drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties. rsc.orgnih.gov The planar nature of the quinoline ring system allows it to intercalate with DNA, and its nitrogen atom can participate in hydrogen bonding, making it an effective structural element for designing enzyme inhibitors and receptor antagonists. google.com

Interactive Table: Prominent Biologically Active Quinoline Scaffolds

| Compound | Biological Activity | Class |

|---|---|---|

| Quinine | Antimalarial | Natural Product |

| Chloroquine | Antimalarial | Synthetic Drug |

| Ciprofloxacin | Antibacterial | Synthetic Drug |

| Topotecan | Anticancer | Synthetic Drug |

| Bedaquiline | Antitubercular | Synthetic Drug |

Overview of Dichloro- and Methyl-Substituted Quinoline Derivatives in Scholarly Context

The functionalization of the quinoline core with various substituents, such as chloro and methyl groups, is a common strategy in drug discovery to modulate the molecule's physicochemical properties and biological activity.

Dichloro-Substituted Quinolines: The introduction of chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and electronic properties. For instance, 4,7-dichloroquinoline (B193633) is a well-known and critical intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine. rsc.org The presence of chlorine atoms on the quinoline ring is often associated with enhanced antimicrobial and anticancer activities. rsc.org Research has shown that derivatives like 5,7-dichloro-8-hydroxyquinoline possess notable antifungal and antibacterial properties. rsc.org

Methyl-Substituted Quinolines: The addition of a methyl group can influence a compound's steric profile and its interaction with biological targets. The "magic methyl" effect is a recognized concept in medicinal chemistry, where the addition of a methyl group to a strategic position on a drug molecule can sometimes lead to a significant improvement in potency or pharmacokinetic properties. A related compound, 4,7-dichloro-8-methylquinoline (B1369032), has been patented as an intermediate for pharmaceuticals with potential antimalarial properties, highlighting the importance of this specific substitution pattern.

Rationale for Comprehensive Investigation of 4,7-Dichloro-8-methyl-2-phenylquinoline

While no specific research detailing the rationale for a comprehensive investigation of this compound has been found, one can be inferred from the activities of its constituent parts. The combination of a 2-phenyl group with the dichloro- and methyl-substituted quinoline core suggests a deliberate molecular design aimed at exploring novel biological activities.

The 2-phenylquinoline (B181262) scaffold itself is of significant interest. Derivatives bearing this moiety have been investigated for a range of therapeutic applications, including as anticancer and broad-spectrum anti-coronavirus agents. The phenyl group at the 2-position can engage in additional binding interactions with biological targets, potentially enhancing potency and selectivity.

Therefore, the rationale for investigating this compound would likely be to synthesize a novel compound that combines the established biological potential of the 4,7-dichloro-8-methylquinoline core (known for its role in antimalarial intermediates) with the therapeutic possibilities offered by the 2-phenyl substitution (associated with anticancer and antiviral activities). Such a molecule would be a candidate for screening in various biological assays to discover new therapeutic agents.

The lack of published data, however, indicates that either the research on this specific compound is still in its early stages and not yet disseminated, or it has been synthesized as part of a larger chemical library that has not been individually characterized in the literature. Without dedicated studies, a detailed analysis of its synthesis, properties, and specific applications remains speculative.

Structure

3D Structure

Properties

CAS No. |

1155601-72-1 |

|---|---|

Molecular Formula |

C16H11Cl2N |

Molecular Weight |

288.2 g/mol |

IUPAC Name |

4,7-dichloro-8-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H11Cl2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

QHVMCUHMUKDRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4,7 Dichloro 8 Methyl 2 Phenylquinoline

Exploration of Reaction Pathways in Quinoline (B57606) Formation

The synthesis of the quinoline core of 4,7-dichloro-8-methyl-2-phenylquinoline can be understood through several established reaction pathways. These methods involve the condensation and cyclization of aniline (B41778) precursors with carbonyl compounds. The specific substitution pattern of the target molecule dictates the choice of starting materials.

Key classical methods for quinoline synthesis include:

Combes Synthesis : This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound. For the target molecule, a substituted aniline would react with a phenyl-substituted 1,3-dicarbonyl, followed by acid-catalyzed cyclization. pharmaguideline.com

Doebner-von Miller Reaction : This reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions. nih.gov The formation of the 2-phenyl and 8-methyl groups would depend on the structure of the unsaturated carbonyl compound and the aniline used.

Friedländer Synthesis : This pathway involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To form this compound, a suitably substituted 2-amino-benzophenone derivative could be condensed with a compound like acetaldehyde. pharmaguideline.comuop.edu.pk This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Pfitzinger Synthesis : This reaction converts isatin (B1672199) or its derivatives into quinoline-4-carboxylic acids by reacting them with a carbonyl compound in the presence of a base. pharmaguideline.com Subsequent decarboxylation and chlorination steps would be necessary to arrive at the target structure.

Skraup Synthesis : In this classic method, an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comuop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. pharmaguideline.comuop.edu.pk

A specific patented process for producing 4,7-dichloro-8-methylquinoline (B1369032) starts from 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid. google.com The process involves decarboxylation by heating in diphenyl ether, followed by reaction with phosphorus oxychloride to introduce the second chlorine atom at the 4-position. google.com

| Synthesis Method | Precursors | Key Steps | Relevance to this compound |

| Combes Synthesis | Substituted arylamine, Phenyl-substituted 1,3-dicarbonyl | Condensation, Acid-catalyzed cyclization | Forms the basic quinoline ring with the potential for phenyl substitution at C2. |

| Doebner-von Miller | Substituted aniline, α,β-unsaturated phenyl ketone | Michael addition, Cyclization, Oxidation | Can introduce substituents at various positions based on the aniline and ketone structure. |

| Friedländer Synthesis | 2-Amino-chloromethyl-benzophenone derivative, Acetaldehyde | Condensation, Cyclization | Directly yields a 2-substituted quinoline core. |

| Skraup Synthesis | Substituted aniline, Glycerol, Oxidizing agent | Acrolein formation, Michael addition, Cyclization, Oxidation | A general method that can be adapted with substituted anilines. |

| Pfitzinger Synthesis | Substituted isatin, Phenyl-containing ketone | Condensation, Decarboxylation | Generates a quinoline-4-carboxylic acid intermediate. |

Studies of Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization is a fundamental step in many quinoline synthesis pathways. After the initial condensation of precursors, an intermediate is formed that undergoes a ring-closing reaction to create the heterocyclic pyridine (B92270) ring fused to the benzene (B151609) ring.

In the context of Friedländer synthesis, the mechanism involves an initial aldol-type condensation between the o-aminoaryl ketone and the α-methylene carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to form the quinoline ring system.

Palladium-catalyzed oxidative cyclization represents a more modern approach, where an aryl allyl alcohol and an aniline can react to form quinoline derivatives. mdpi.com The proposed mechanism involves palladium-catalyzed oxidation of the alcohol to an α,β-unsaturated aldehyde, condensation with the aniline to form an imine, and subsequent intramolecular cyclization. mdpi.com Similarly, N-propargyl aromatic amines can undergo oxidative cyclization, promoted by an oxidizing agent, to form the quinoline ring. nih.gov

Another relevant strategy involves N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. This has been used to form a C–N bond at the indole (B1671886) 2-position, a reaction that is mechanistically analogous to potential cyclizations for forming quinoline systems. nih.gov Such reactions highlight the versatility of electrophilic cyclization in constructing nitrogen-containing heterocyclic cores.

Analysis of Nucleophilic and Electrophilic Activation in Quinoline Systems

The reactivity of the this compound ring is dictated by the electronic properties of the quinoline nucleus and its substituents. The nitrogen atom deactivates the ring towards electrophilic attack, making these reactions require vigorous conditions. pharmaguideline.comuop.edu.pk When they do occur, electrophilic substitution is directed to the benzene portion of the molecule, primarily at positions 5 and 8. pharmaguideline.comuop.edu.pkorientjchem.org

Conversely, the pyridine ring is activated towards nucleophilic attack. Nucleophilic substitution on the quinoline ring generally occurs at positions 2 and 4. uop.edu.pkorientjchem.org In this compound, the presence of chlorine atoms at positions 4 and 7 makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 4-position is particularly activated for displacement by nucleophiles due to its position in the electron-deficient pyridine ring. mdpi.comresearchgate.net

Studies on analogous 2,4-dichloroquinazoline (B46505) systems show that nucleophilic attack preferentially occurs at the C4 position. nih.gov Density Functional Theory (DFT) calculations on these systems reveal that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This regioselectivity is a consistent feature in the synthesis of 4-aminoquinoline (B48711) and quinazoline (B50416) derivatives. nih.gov

The reactivity at C4 can be exploited to introduce various functional groups. For example, 4,7-dichloroquinoline (B193633) can undergo a nucleophilic substitution reaction with morpholine (B109124) at the C4 position. mdpi.com Similarly, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution of the 4-chloro group with nucleophiles like thiourea, hydrazine, and amines. mdpi.comresearchgate.net The leaving group at position 2 can also influence reactivity; for instance, an ethylthio group at C2 can enable hydrazinolysis that would not occur if a chloro group were present. mdpi.com

Investigation of Anomeric-Based Oxidation Mechanisms

While anomeric-based oxidation is a concept more commonly associated with carbohydrate chemistry, oxidation is a key reaction in both the synthesis and transformation of quinolines. The quinoline ring itself is generally resistant to oxidation due to the stability of the aromatic system. pharmaguideline.comorientjchem.org However, the benzene ring can be opened under vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO4). pharmaguideline.comorientjchem.org

A relevant oxidation mechanism involving a quinoline system is N-oxidation. The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. For instance, 4,7-dichloroquinoline can be converted to 4,7-dichloroquinoline 1-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This N-oxidation activates the quinoline ring, particularly at the C2 position, facilitating further functionalization. The N-oxide can then be used in subsequent reactions, such as C-H functionalization to introduce an amide group at the C2 position, followed by deoxygenation. mdpi.com

Another critical oxidation step occurs in the final aromatization stage of many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions. uop.edu.pk In these pathways, a dihydroquinoline intermediate is formed, which must be oxidized to the fully aromatic quinoline product. pharmaguideline.comuop.edu.pk This oxidation is typically carried out by a mild oxidizing agent like nitrobenzene (B124822) or arsenic pentoxide. uop.edu.pk

Stereochemical and Regiochemical Control in Quinoline Derivatives

Regiochemical control is a critical aspect of the synthesis and functionalization of substituted quinolines like this compound. As discussed, the inherent electronic properties of the quinoline nucleus direct incoming substituents to specific positions.

Regiochemical Control Summary:

Electrophilic Substitution : Occurs on the benzene ring, preferentially at C5 and C8. pharmaguideline.comuop.edu.pk

Nucleophilic Substitution : Occurs on the pyridine ring, preferentially at C2 and C4. uop.edu.pkorientjchem.org The presence of a good leaving group like chlorine at C4 makes this position highly susceptible to SNAr reactions. researchgate.netnih.gov

The synthesis of the quinoline ring itself also requires regiochemical control. For example, in the Friedländer synthesis, the cyclization between a 2-aminobenzophenone (B122507) and a ketone with an α-methylene group unambiguously determines the substitution pattern of the final product. pharmaguideline.com

Stereochemical control becomes relevant when reactions create new chiral centers. While this compound is achiral, reactions on this substrate or its derivatives can be designed to be stereoselective. For example, the catalytic asymmetric Passerini reaction, which can be catalyzed by chiral Lewis acid complexes, allows for the stereocontrolled formation of α-acyloxycarboxamides. broadinstitute.org While not a direct reaction on the quinoline ring, this demonstrates the principle of using chiral catalysts to control stereochemistry in complex molecule synthesis. In the context of quinoline synthesis, if a prochiral intermediate were formed, the use of a chiral catalyst could potentially lead to an enantioselective cyclization, yielding an optically active quinoline derivative.

| Reaction Type | Preferred Position(s) | Controlling Factors |

| Electrophilic Substitution | C5, C8 | Electron-rich nature of the carbocyclic ring; Deactivating effect of the nitrogen atom on the heterocyclic ring. pharmaguideline.comuop.edu.pk |

| Nucleophilic Substitution | C4, C2 | Electron-deficient nature of the pyridine ring; Presence of good leaving groups (e.g., Cl). orientjchem.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing invaluable information about the molecular framework, including the connectivity of atoms and the electronic effects of substituents.

For 4,7-Dichloro-8-methyl-2-phenylquinoline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core, the phenyl substituent, and the methyl group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the aromatic rings. The protons on the quinoline and phenyl rings would typically appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns (e.g., doublets, triplets, multiplets) revealing their relative positions. The methyl protons at the 8-position would appear as a singlet in the upfield region (around 2.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are particularly informative for confirming the substitution pattern. The carbons bearing the chlorine atoms (C4 and C7) would be expected to show shifts influenced by the halogen's electronegativity. The methyl carbon would resonate at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not publicly available, these are predicted ranges based on known data for similar structures.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Quinoline & Phenyl) | 7.0 - 8.5 | 120 - 150 |

| Methyl Protons (-CH₃) | 2.4 - 2.8 | 15 - 25 |

Vibrational Spectroscopy Applications (FT-IR, Raman, FT-Raman) in Molecular Characterization

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would be observed around 2950-2850 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline and phenyl rings would result in a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-H bending: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern on the rings and appear in the 900-650 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the C=C stretching vibrations of the aromatic rings and the C-Cl stretching modes would be expected to be Raman active.

Table 2: Expected Key Vibrational Frequencies for this compound (Note: These are predicted ranges based on characteristic group frequencies.)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | 1600 - 1400 |

Mass Spectrometry Techniques (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₁₆H₁₁Cl₂N), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the rings. For this compound, potential fragmentation could involve the loss of a chlorine atom, a methyl radical, or the phenyl group. Analysis of these fragment ions by HRMS would provide their elemental compositions, aiding in the elucidation of the fragmentation pathways and confirming the molecular structure.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would, if suitable crystals can be grown, provide an unambiguous determination of its molecular structure. The analysis would yield the precise coordinates of each atom in the unit cell, confirming the connectivity and stereochemistry. Key structural parameters that would be determined include the planarity of the quinoline and phenyl rings and the dihedral angle between them. The bond lengths and angles involving the chlorine and methyl substituents would also be accurately measured.

Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···Cl or C-H···π interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material. The analysis of the crystal structure of this compound would involve identifying and characterizing any significant intermolecular contacts that dictate the packing motif.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The extended π-conjugated system of the 2-phenylquinoline (B181262) core in this compound is expected to give rise to strong UV absorptions. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The presence of the phenyl substituent and the chloro and methyl groups will influence the energy of these transitions and thus the position of the absorption maxima. The UV-Vis spectrum would be a valuable tool for confirming the presence of the conjugated aromatic system and for studying the electronic effects of the various substituents.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)nih.govrsc.org

Chromatographic techniques are indispensable tools in the synthesis and analysis of quinoline derivatives, including this compound. Among these methods, Thin-Layer Chromatography (TLC) is particularly valued for its simplicity, speed, and efficiency in assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. rsc.orgijpsr.comnoveltyjournals.com

In the context of synthesizing quinoline-based compounds, TLC is routinely employed to verify the purity of the final products. ijpsr.com The process involves spotting a small amount of the compound onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. ijpsr.com The plate is then developed in a sealed chamber containing an appropriate mobile phase (eluent). The differential partitioning of the compound and any impurities between the stationary and mobile phases results in their separation. After development, the separated spots are visualized, often using a UV lamp (at wavelengths such as 254 nm and 365 nm) or by exposure to an iodine chamber. nih.govijpsr.com The presence of a single spot indicates a high degree of purity, whereas multiple spots suggest the presence of impurities or unreacted starting materials. libretexts.org

TLC is also a critical technique for real-time reaction monitoring. rsc.org By periodically taking aliquots from the reaction mixture and running a TLC analysis, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction times and conditions, ensuring the reaction goes to completion without the formation of excessive byproducts. mdpi.com For instance, the synthesis of various quinolines has been monitored using an eluent system of n-hexane and ethyl acetate (B1210297). rsc.org

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. It is dependent on the compound's structure, the stationary phase, and the mobile phase composition. While specific Rƒ values for this compound are not extensively documented in publicly available literature, the table below presents typical TLC conditions and Rƒ values reported for structurally related heterocyclic compounds, illustrating how this data is recorded and utilized.

Interactive Table: TLC Data for Quinoline Derivatives and Related Heterocycles Users can sort the data by clicking on the column headers.

| Compound/Reaction Monitored | Stationary Phase | Mobile Phase (Eluent) | Rƒ Value | Detection Method | Reference |

| Synthesis of substituted quinolines | Silica Gel | n-hexane/ethyl acetate (7:3) | N/A | UV Light | rsc.org |

| Purity check of novel quinoline derivatives | Silica Gel G | Not Specified | N/A | Iodine Chamber | ijpsr.com |

| 7-Chloroquinazolin-4(3H)-one | Silica Gel 60 F₂₅₄ | Dichloromethane/methanol (9:1) | 0.60 | UV Light (254 nm) | mdpi.com |

| 4,7-Dichloro-6-nitroquinazoline | Silica Gel 60 F₂₅₄ | Dichloromethane/methanol (20:1) | 0.87 | UV Light (254 nm) | mdpi.com |

| Cinchona alkaloids (e.g., Quinine, Quinidine) | HPTLC Silica Gel | Toluene-chloroform-diethyl ether-diethylamine (40:15:35:10) | N/A | Densitometric (UV) | researchgate.net |

Computational and Theoretical Chemistry Approaches to 4,7 Dichloro 8 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations into the electronic structure and geometry of molecular systems, including quinoline (B57606) derivatives. ankara.edu.trnih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, are employed to find the molecule's lowest energy structure, a process known as geometry optimization. nih.govnih.gov During optimization, the arrangement of atoms is systematically altered until a true minimum on the potential energy surface is located, which is confirmed by ensuring there are no negative (imaginary) vibrational frequencies. nih.govscielo.org.co These calculations provide fundamental information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. researchgate.net

DFT calculations are highly effective in simulating the vibrational and electronic spectra of molecules, which can be directly compared with experimental data from Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy. researchgate.netresearchgate.net After a successful geometry optimization, vibrational frequency calculations can be performed. researchgate.net The resulting theoretical spectrum helps in the assignment of fundamental vibrational modes, such as C-H, C=C, C=N stretching, and various bending vibrations within the quinoline and phenyl rings. researchgate.netresearchgate.netdergipark.org.tr

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for the simulation of the UV-Vis spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations are crucial for understanding the electronic properties and potential optoelectronic applications of quinoline derivatives. ankara.edu.trmdpi.com

Table 1: Representative Vibrational Modes for Substituted Quinolines This table illustrates typical vibrational frequencies for quinoline-type structures based on computational studies of related molecules. Specific values for 4,7-dichloro-8-methyl-2-phenylquinoline would require dedicated DFT analysis.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretching | 3300 - 3500 | Associated with amino groups, if present. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl and quinoline rings. |

| C-H Stretching (Methyl) | 2900 - 3000 | Stretching of C-H bonds in the methyl group. |

| C=C and C=N Stretching | 1500 - 1650 | Ring stretching vibrations within the quinoline and phenyl structures. researchgate.net |

| C-Cl Stretching | 600 - 800 | Stretching of the carbon-chlorine bonds. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. growingscience.com DFT calculations provide precise values for HOMO and LUMO energies, allowing for the visualization of their spatial distribution, which highlights the regions of the molecule most likely to be involved in electron donation and acceptance. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Key Chemical Reactivity Indices Derived from FMO Analysis Formulas are based on Koopmans' theorem approximations where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

| Reactivity Index | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net |

Quantum Chemical Investigations of Electronic Properties

Beyond FMO analysis, quantum chemical methods provide a deeper understanding of a molecule's electronic properties. The distribution of electron density can be visualized using the Molecular Electrostatic Potential (MEP) surface. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For a molecule like this compound, the nitrogen atom and chlorine atoms would be expected to be regions of high electron density.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous environment, revealing how the molecule moves and flexes at a given temperature. mdpi.com Furthermore, MD is a cornerstone of modern drug discovery. nih.govbioengineer.org By placing the molecule in the active site of a target protein, MD simulations can predict the stability of the protein-ligand complex, identify key binding interactions (like hydrogen bonds or hydrophobic contacts), and estimate the binding free energy, providing a detailed molecular-level understanding of its potential biological activity. bioengineer.orgjneonatalsurg.com

Thermochemical Data Evaluation through Computational Methods

Quantum chemical calculations are valuable for predicting the thermochemical properties of molecules, which can be difficult or costly to measure experimentally. researchgate.net From the output of frequency calculations performed using DFT, it is possible to determine key thermodynamic parameters. researchgate.net These properties are essential for understanding the stability and behavior of the compound under different temperature conditions.

Table 3: Computationally Derived Thermochemical Properties

| Thermochemical Property | Description |

| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Entropy (S) | A measure of the molecular disorder or randomness. Calculated from vibrational, rotational, and translational contributions. researchgate.net |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree at a constant volume. researchgate.net |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. researchgate.net |

These computational methods provide a robust framework for predicting the thermochemical data of this compound, contributing to a comprehensive understanding of its chemical characteristics. researchgate.net

Chemical Applications and Advanced Materials Research

Quinoline (B57606) Derivatives in Organic Light-Emitting Diode (OLED) Development

Quinoline and its derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent electron transport and optoelectronic properties. researchgate.net These nitrogen-containing heterocyclic compounds are frequently utilized in both the light-emitting layer and the charge transport layer of OLED devices to enhance brightness, contrast, and color reproduction.

The inherent properties of the quinoline scaffold, such as high fluorescence quantum yield and thermal stability, make it an attractive platform for designing new electroluminescent materials. researchgate.net The functionalization of the quinoline ring with different substituents allows for the tuning of the emission color and efficiency of the resulting OLEDs. For instance, metal complexes of 8-hydroxyquinoline, like Tris-(8-hydroxyquinolinato) aluminum (Alq3), are well-known emitting materials in OLEDs.

While direct studies on 4,7-dichloro-8-methyl-2-phenylquinoline in OLEDs are not extensively documented, its structural components suggest potential utility. The 2-phenylquinoline (B181262) core is a known chromophore, and its electronic properties can be modulated by the chloro and methyl substituents. The chlorine atoms, being electron-withdrawing, and the phenyl group, which extends the π-conjugation, can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This modulation is critical for achieving efficient charge injection/transport and for tuning the emission wavelength, which is essential for creating materials for full-color displays.

Table 1: Selected Quinoline Derivatives and their Role in OLEDs

| Compound/Derivative Class | Role in OLED | Impact on Device Performance |

|---|---|---|

| Tris-(8-hydroxyquinolinato) aluminum (Alq3) | Emitter & Electron Transporter | Standard green emitter, good thermal stability |

| Diphenylamino dibenzo[g,p]chrysene (B91316) derivatives | Blue Emitters | High efficiency blue emission for displays |

| 2-Phenylquinoline Derivatives | Core Chromophore | Extended conjugation for tunable electronic properties |

| Halogenated Quinolines | Emitter/Host Material | Electron-withdrawing groups can modify energy levels |

Role of this compound as a Versatile Synthetic Intermediate

Halogenated quinolines are highly valuable as versatile intermediates in organic synthesis, primarily because the halogen atoms serve as reactive handles for introducing a wide array of functional groups through nucleophilic substitution reactions. The compound this compound is a prime example of such a synthetic building block.

The chlorine atoms at the 4- and 7-positions of the quinoline ring are susceptible to displacement by various nucleophiles. The chlorine at the 4-position is particularly activated towards nucleophilic aromatic substitution. This reactivity allows for the synthesis of a diverse range of 4-substituted quinoline derivatives, which are of significant interest in medicinal chemistry and materials science. For example, 4,7-dichloroquinoline (B193633) is a key intermediate in the synthesis of widely used antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.org Similarly, a patent describes the preparation of 4,7-dichloro-8-methylquinoline (B1369032) as an intermediate for pharmaceuticals with potential antimalarial properties. google.com

The synthesis of the core structure of this compound can be envisioned through established methods for quinoline synthesis. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, is a classic method for producing quinoline-4-carboxylic acids. wikipedia.org The related compound, 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, is a known chemical entity and serves as a direct precursor. synhet.commatrixscientific.comscbt.combldpharm.com Decarboxylation and subsequent chlorination steps would lead to the target compound.

Common Synthetic Reactions for Quinoline Derivatives:

Pfitzinger Reaction: Isatin + Carbonyl Compound → Quinoline-4-carboxylic acid. wikipedia.org

Doebner-von Miller Reaction: Aniline (B41778) + α,β-Unsaturated Carbonyl Compound → Substituted Quinoline.

Friedländer Synthesis: 2-Aminobenzaldehyde/ketone + Methylene Ketone → Substituted Quinoline. rsc.org

Nucleophilic Aromatic Substitution: The chloro group at the C4 position of the quinoline ring is readily substituted by amines, alcohols, and other nucleophiles. mdpi.com

The presence of two distinct chlorine atoms, along with the other substituents, makes this compound a valuable scaffold for creating libraries of complex molecules for screening in drug discovery and for developing new functional materials. orientjchem.org

Applications in Catalysis and Organocatalysis

The quinoline framework is a prominent structural motif in ligands used for catalysis. The nitrogen atom in the pyridine (B92270) ring of quinoline possesses a lone pair of electrons, making it an effective coordination site for metal ions. This ability allows quinoline derivatives to act as ligands in a variety of metal-catalyzed reactions.

Complexes formed between quinoline derivatives and copper, for example, have been shown to exhibit catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com In such systems, the quinoline ligand can stabilize the metal center and modulate its redox potential, thereby influencing the efficiency and selectivity of the catalytic process. The electronic nature of the substituents on the quinoline ring plays a crucial role; electron-donating or electron-withdrawing groups can fine-tune the electron density at the nitrogen atom and, consequently, the properties of the metal complex.

While specific catalytic applications of this compound have not been detailed, its structure suggests it could serve as a bidentate or monodentate ligand. The nitrogen atom and potentially one of the chlorine atoms could coordinate to a metal center. Furthermore, quinoline derivatives have been explored in the field of organocatalysis, although this is less common than their use as ligands in metal catalysis. The basic nitrogen atom can act as a Brønsted or Lewis base to activate substrates in various organic transformations. The rigid, planar structure of the quinoline ring can also provide a scaffold for designing chiral catalysts for asymmetric synthesis.

Table 2: Potential Catalytic Roles of Quinoline Derivatives

| Catalysis Type | Role of Quinoline Derivative | Example Reaction |

|---|---|---|

| Metal Catalysis | Ligand for metal ions (e.g., Cu, Pd, Rh) | Oxidation of catechols, C-H functionalization, cross-coupling reactions. mdpi.comnih.gov |

| Photocatalysis | Photosensitizer or ligand in photocatalytic systems | Iron-photocatalyzed couplings to pyridine and quinoline derivatives. |

| Organocatalysis | Lewis/Brønsted base | Activation of carbonyl compounds and other substrates. |

Supramolecular Chemistry and Self-Assembly of Quinoline Systems

Supramolecular chemistry, the study of systems involving intermolecular interactions, is a field where quinoline derivatives have shown significant promise. The planar, aromatic structure of the quinoline ring system makes it highly amenable to forming ordered assemblies through non-covalent interactions, particularly π-π stacking.

The 2-phenylquinoline core of this compound is particularly well-suited for promoting π-π stacking interactions. The extended aromatic system allows for significant overlap between adjacent molecules, leading to the formation of one-dimensional stacks or more complex three-dimensional architectures. These interactions are fundamental in crystal engineering and the design of materials with specific electronic or optical properties.

The substituents on the quinoline ring—the chloro, methyl, and phenyl groups—play a critical role in directing the self-assembly process:

π-π Stacking: The phenyl group at the 2-position significantly enhances the tendency for π-π stacking.

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool for controlling crystal packing.

Steric and Electronic Effects: The methyl group at the 8-position can introduce steric hindrance that influences the geometry of the molecular packing. The electron-withdrawing nature of the chlorine atoms can also affect the electrostatic potential of the aromatic rings, further modulating the intermolecular interactions.

The ability of quinoline derivatives to form such ordered structures is being explored for applications in sensors, molecular recognition, and the construction of functional supramolecular polymers. mdpi.com For example, gold(I) complexes of quinoline-8-thiolate (B11517215) have been shown to form supramolecular assemblies with interesting luminescent properties. nih.gov

Development of Novel Materials based on Quinoline Derivatives

The diverse functionalities and tunable properties of quinoline derivatives make them excellent building blocks for the development of novel materials. orientjchem.org The research into compounds like this compound is driven by the potential to create advanced materials with tailored optical, electronic, and biological properties.

The applications discussed in the preceding sections all contribute to the overarching goal of materials development:

Optoelectronic Materials: As highlighted in the context of OLEDs, the tunable fluorescence and charge transport properties of quinoline derivatives are key to creating next-generation displays and lighting.

Pharmaceuticals and Bio-materials: The role of halogenated quinolines as synthetic intermediates is crucial for the discovery of new drugs. nih.gov The quinoline scaffold is found in numerous bioactive molecules. orientjchem.org

Supramolecular Materials: The capacity for self-assembly allows for the bottom-up construction of ordered materials. These can include liquid crystals, gels, and porous frameworks with applications in sensing, separation, and catalysis.

Functional Polymers: Quinoline derivatives can be incorporated into polymer chains, either as part of the main chain or as a side group, to impart specific properties such as thermal stability, conductivity, or fluorescence to the resulting polymer.

Structure Activity Relationship Sar Methodologies for Quinoline Frameworks

Theoretical Frameworks for Correlating Structural Features with Potential Interactions

The cornerstone of SAR analysis lies in theoretical frameworks that correlate specific structural attributes of a molecule with its interaction with a biological target. A primary methodology in this domain is the Quantitative Structure-Activity Relationship (QSAR). nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of activity for novel compounds based on their structural features. researchgate.net

Key molecular descriptors used in these frameworks to represent structural features include:

Steric properties: Related to the size and shape of the molecule.

Electrostatic properties: Pertaining to the distribution of charge and electronic effects. nih.gov

Hydrophobic properties: Describing the molecule's affinity for nonpolar environments. nih.gov

Topological properties: Quantifying aspects like molecular connectivity and branching. researchgate.net

Computational Modeling and Chemoinformatics in SAR Studies

Computational modeling and chemoinformatics are indispensable tools for conducting modern SAR studies on quinoline (B57606) frameworks. These in silico methods accelerate the drug discovery process by predicting the activity of compounds before their synthesis. nih.govresearchgate.net

Several computational techniques are prominent in the analysis of quinoline derivatives:

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their biological activity. nih.govmdpi.commdpi.comnih.govresearchgate.net These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govmdpi.comnih.govresearchgate.net

Molecular Docking: This method simulates the binding of a ligand (e.g., a quinoline derivative) to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net Docking studies help to elucidate the binding mode, predict binding affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. nih.govnih.gov

Machine Learning (ML): ML algorithms, including k-nearest neighbors (KNN), decision trees (DT), and back-propagation neural networks (BPNN), are increasingly used to develop sophisticated QSAR models. nih.gov These methods can capture complex, non-linear relationships between molecular descriptors and biological activity, often leading to highly predictive models. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding. researchgate.netmdpi.com

These computational approaches have been successfully applied to various series of quinoline derivatives to design new compounds with potentially higher efficacy. nih.gov

Systematic Chemical Modification and Derivatization Strategies for SAR Exploration

Systematic chemical modification is the practical application of insights gained from theoretical and computational SAR studies. nih.gov It involves the synthesis of a series of analogs where specific parts of the lead molecule, such as 4,7-Dichloro-8-methyl-2-phenylquinoline, are systematically altered to probe their importance for biological activity. nih.gov

Common derivatization strategies for the quinoline scaffold include:

Late-Stage Modification: This approach uses an already available active pharmaceutical ingredient (API) or a known active compound as a starting point for further chemical transformations. nih.gov This can be a faster method than de novo synthesis for generating a diverse set of analogs. nih.gov Modifications can include reactions like alkylation at the quinoline nitrogen or halogenation at various positions on the ring system. nih.gov

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophoric units into a single molecule. mdpi.com For example, a quinoline core might be linked to another bioactive moiety, such as a hydrazone or an isatin (B1672199) unit, to create a hybrid compound with potentially enhanced or novel activity. mdpi.com

Ring System Annulation: This involves fusing additional rings onto the quinoline framework to explore the effects of increased size, rigidity, and altered electronic properties. researchgate.net

Organometallic Derivatization: A more recent strategy involves incorporating an organometallic complex, such as a ferrocene (B1249389) nucleus, into the quinoline structure. nih.gov This has been shown to produce compounds with potent activity against resistant strains of pathogens. nih.gov

These synthetic strategies, guided by SAR principles, allow for a thorough exploration of the chemical space around the quinoline framework, leading to the optimization of lead compounds. researchgate.netnih.gov

Table 1: Examples of Systematic Modification Strategies for Quinoline Frameworks This table is interactive. You can sort and filter the data.

| Strategy | Description | Example Target Position(s) | Reference |

|---|---|---|---|

| Late-Stage Modification | Modifying an existing active compound. | N-1, C-3 | nih.gov |

| Molecular Hybridization | Combining two or more bioactive units. | C-4 side chain | mdpi.com |

| Organometallic Derivatization | Incorporating a metal complex like ferrocene. | Side chain | nih.gov |

| Ring System Annulation | Fusing additional rings to the core structure. | Various | researchgate.net |

Influence of Substituent Effects on Molecular Design

The type and position of substituents on the quinoline ring have a profound influence on the molecule's physicochemical properties and, consequently, its biological activity. nih.gov Understanding these substituent effects is critical for rational molecular design.

Key substituent effects in quinoline design include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter a molecule's properties. Chlorine, for instance, can impact lipophilicity, metabolic stability, and binding interactions. acs.org The "magical chloro effect" is a term used to describe the profound, and often positive, influence of chlorine atoms on pharmacokinetic parameters. acs.org The presence of chlorine at the C-4 and C-7 positions, as in this compound, is a common feature in many biologically active quinolines.

Alkylation: Adding alkyl groups (e.g., methyl) can affect steric interactions and lipophilicity. nih.gov The methyl group at the C-8 position of the target compound, for example, influences the planarity and steric bulk of the molecule, which can be crucial for fitting into a specific binding pocket.

Electron-donating vs. Electron-withdrawing groups: Substituents are often chosen for their electronic effects. mdpi.com Electron-donating groups (e.g., alkoxy) and electron-withdrawing groups (e.g., nitro) can modulate the electron density of the quinoline ring system, affecting its reactivity and ability to form interactions like hydrogen bonds. mdpi.com

SAR studies have shown that for certain biological targets, a substituent at a specific position can be absolutely critical for activity. researchgate.net Therefore, a careful selection of substituents based on their known steric, electronic, and hydrophobic effects is a central tenet of designing novel quinoline derivatives. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based design technique that distills the essential structural features required for a molecule to bind to a specific target. nih.gov A pharmacophore represents the 3D arrangement of these key features, which can include:

Hydrogen Bond Acceptors (HBAs)

Hydrogen Bond Donors (HBDs)

Hydrophobic Areas (H)

Positively and Negatively Ionizable Groups (PI/NI)

Aromatic Rings (AR) nih.gov

There are two main approaches to generating a pharmacophore model:

Ligand-Based: When the structure of the biological target is unknown, a pharmacophore model can be derived by superimposing a set of known active ligands and identifying the common chemical features that are essential for their activity. columbiaiop.ac.innih.gov

Structure-Based: If the 3D structure of the ligand-receptor complex is available, the key interaction points within the binding site can be directly mapped to generate a highly accurate pharmacophore. nih.gov

Once a pharmacophore model is developed, it serves several purposes in ligand design. It can be used as a 3D query to screen large compound databases to identify novel scaffolds that match the required features. columbiaiop.ac.in Furthermore, the model provides a blueprint for designing new molecules or modifying existing ones, like this compound, to better fit the pharmacophoric requirements, thereby improving their potential biological activity. mdpi.com This approach helps to rationalize SAR data and provides a clear direction for lead optimization. columbiaiop.ac.inmdpi.com

Table 2: Common Pharmacophoric Features This table is interactive. You can sort and filter the data.

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., N, O). |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., N-H, O-H). |

| Hydrophobic Area | H | A nonpolar region of the molecule. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that can carry a positive charge (e.g., amine). |

| Negative Ionizable | NI | A group that can carry a negative charge (e.g., carboxylic acid). |

Future Research Directions and Concluding Remarks

Emerging Trends in Quinoline (B57606) Chemistry Research

The field of quinoline chemistry is continuously evolving, driven by the demand for novel therapeutic agents and functional materials. biosynce.comorientjchem.org Several key trends are shaping the future of this area:

Green Chemistry Approaches: There is a significant shift away from classical methods that often require harsh conditions and hazardous reagents. mdpi.com Modern research emphasizes sustainable practices such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents like water or ionic liquids. tandfonline.combenthamdirect.com These methods not only reduce environmental impact but also often lead to shorter reaction times and higher yields.

Development of Hybrid Molecules: A prominent strategy in drug discovery involves the creation of hybrid molecules that combine the quinoline scaffold with other known pharmacophores. rsc.org This approach aims to develop multifunctional drug candidates with potentially synergistic activities, capable of overcoming drug resistance or targeting multiple biological pathways simultaneously.

Applications in Materials Science: Beyond medicine, quinoline derivatives are being investigated for their unique electronic and photonic properties. ijcce.ac.ir Their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photocatalysts are expanding, opening new avenues for research beyond traditional biological applications.

Focus on CNS and Anti-infective Agents: Quinoline derivatives continue to be a rich source for the development of drugs targeting the central nervous system (CNS) and a wide range of pathogens. benthamdirect.comnih.gov Research into their potential as anticancer, antiviral, antibacterial, and antimalarial agents remains a highly active field. orientjchem.orgrsc.orgacs.org

Potential for Novel Methodological Developments

The synthesis of complex quinoline structures like 4,7-dichloro-8-methyl-2-phenylquinoline stands to benefit significantly from cutting-edge methodological advancements. Traditional syntheses often face challenges such as low yields, the use of expensive or toxic reagents, and a lack of regioselectivity, particularly with polysubstituted products. mdpi.comijcce.ac.irnih.gov

Future developments are likely to focus on:

Transition Metal-Catalyzed C-H Activation: These strategies offer a powerful and atom-economical way to construct the quinoline core. mdpi.com Catalytic systems based on earth-abundant metals like iron and copper are particularly attractive for developing cost-effective and sustainable synthetic routes.

Photocatalysis and Electro-organic Synthesis: These methods provide green alternatives to conventional synthesis, utilizing light or electrical energy to drive reactions, often under mild conditions. Their application in quinoline synthesis is a growing area of interest. benthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net They offer significant advantages in terms of step economy and molecular diversity, making them ideal for rapidly generating libraries of substituted quinolines for screening.

Computational and AI-Driven Synthesis: The integration of computational chemistry and machine learning algorithms can help optimize reaction conditions and predict synthetic pathways. mdpi.com This synergy has the potential to accelerate the discovery of new, efficient synthetic routes for complex quinoline derivatives.

Unexplored Areas in the Chemistry of this compound

Despite the rich chemistry of the quinoline scaffold, the specific compound this compound remains largely uninvestigated. Its structure, featuring two distinct chlorine atoms, a methyl group, and a phenyl substituent, presents numerous opportunities for further exploration.

Key Unexplored Research Areas:

Selective Functionalization: The C4 and C7 chlorine atoms offer prime sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). A significant unexplored area is the selective functionalization of one chlorine atom over the other, which would provide access to a diverse range of novel derivatives. The reactivity of the C4-chloro group is generally higher, but this has not been systematically studied for this specific molecule. mdpi.com

Derivatization of the Methyl Group: The 8-methyl group is another handle for chemical modification. Research into its oxidation, halogenation, or condensation reactions could yield new classes of derivatives with unique properties.

Biological Activity Screening: Given that 2-phenylquinolines have shown promise as broad-spectrum anti-coronavirus agents and quinoline-4-carboxylic acids possess antibacterial properties, a thorough investigation into the biological profile of this compound is warranted. acs.orgnih.govacs.org Its potential as an anticancer, antimicrobial, or antiviral agent is a major unexplored domain.

Physicochemical and Material Properties: The photophysical and electronic properties of this compound have not been characterized. Its potential use in materials science, for example as a building block for organic semiconductors or fluorescent probes, remains an open field of inquiry.

Below is an interactive data table summarizing potential, yet unexplored, reactions for this compound.

| Reaction Type | Target Site(s) | Potential Reagents | Potential Products |

| Nucleophilic Aromatic Substitution | C4-Cl, C7-Cl | Amines, Alkoxides, Thiolates | 4/7-Amino, Alkoxy, or Thioether derivatives |

| Suzuki Cross-Coupling | C4-Cl, C7-Cl | Aryl/heteroaryl boronic acids | 4/7-Aryl or Heteroaryl derivatives |

| Buchwald-Hartwig Amination | C4-Cl, C7-Cl | Primary/secondary amines | 4/7-Substituted amino derivatives |

| Sonogashira Coupling | C4-Cl, C7-Cl | Terminal alkynes | 4/7-Alkynyl derivatives |

| Side-Chain Oxidation | C8-Methyl | Oxidizing agents (e.g., KMnO₄) | 8-Carboxylic acid derivative |

| Side-Chain Halogenation | C8-Methyl | NBS, NCS | 8-(Halomethyl) derivative |

Challenges and Opportunities in Advanced Quinoline Synthesis and Characterization

While modern synthetic methods have greatly advanced the field, several challenges remain in the synthesis and characterization of complex quinolines.

Challenges:

Regioselectivity: Controlling the position of substituents on the quinoline ring, especially in classical one-pot reactions, can be difficult, often leading to mixtures of isomers that are challenging to separate. nih.gov

Catalyst Cost and Toxicity: Many advanced cross-coupling and C-H activation methods rely on expensive and toxic precious metal catalysts like palladium. mdpi.com

Substrate Scope: Some modern synthetic methods have a limited substrate scope, failing to accommodate a wide range of functional groups, which can limit their general applicability. mdpi.com

Characterization Complexity: Unambiguously characterizing polysubstituted quinoline isomers often requires a combination of advanced analytical techniques, including 2D NMR spectroscopy and X-ray crystallography.

Opportunities:

Development of Novel Catalysts: There is a significant opportunity to develop cheaper, more sustainable catalysts based on earth-abundant metals or even metal-free organocatalysts. tandfonline.commdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, which can improve yields, selectivity, and safety, representing a major opportunity for the scalable synthesis of quinolines. nih.gov

Expanding the Synthetic Toolbox: The continued development of novel synthetic reactions and the modification of existing ones will provide chemists with more tools to build complex quinoline architectures with high precision. nih.gov

Integrated Approaches: Combining synthetic chemistry with computational modeling and high-throughput screening can accelerate the discovery of new quinoline derivatives with desired properties, from therapeutic agents to advanced materials. mdpi.com

Q & A

Q. What are the common synthetic routes for 4,7-Dichloro-8-methyl-2-phenylquinoline, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multistep reactions starting from substituted anilines or pre-functionalized quinoline precursors. For example:

- Route 1 : Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% NaOH, followed by decarboxylation and chlorination with POCl₃ to introduce chlorine substituents .

- Route 2 : Conrad-Limpach synthesis using m-chloroaniline and ethyl ethoxymethylenemalonate, cyclizing under acidic conditions to form the quinoline core, followed by halogenation .

Q. Intermediates Characterization :

- IR Spectroscopy : Identifies functional groups (e.g., C=O in ethyl ester intermediates, O-H in hydroxyquinoline precursors) .

- NMR (¹H/¹³C) : Confirms regiochemistry of substituents (e.g., aromatic proton splitting patterns, methyl group integration at C8) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or methyl groups during ionization) .

Q. How can spectroscopic methods confirm the molecular structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons appear as doublets or multiplets in the δ 7.0–8.5 ppm range. The methyl group at C8 shows a singlet (~δ 2.5 ppm), while the phenyl group at C2 displays distinct coupling patterns .

- ¹³C NMR : The quinoline carbons (C4, C7) bonded to chlorine exhibit deshielding (~δ 145–150 ppm). The C2-phenyl group shows signals at δ 125–140 ppm .

- HPLC-MS : Quantifies purity by detecting trace impurities (e.g., incomplete chlorination products) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What key structural features influence the reactivity of this compound in substitution reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing Cl groups at C4 and C7 deactivate the quinoline ring, directing incoming nucleophiles to the less hindered C3 or C5 positions .

- Methyl Group at C8 : Steric hindrance from the methyl group limits reactivity at adjacent positions (e.g., C7 or C9) .

- Phenyl Group at C2 : Provides π-stacking interactions in catalysis or biological systems but does not significantly alter electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Methodological Answer:

- Factorial Design : Use a 2³ factorial design to test variables: temperature (80–120°C), POCl₃ equivalents (2–4 eq), and reaction time (4–12 hrs). Analyze interactions using ANOVA to identify optimal conditions .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene). Higher yields are often achieved in DMF due to better solubility of intermediates .

- Catalyst Addition : Test Lewis acids (e.g., AlCl₃) to accelerate chlorination. Monitor side reactions (e.g., over-chlorination) via TLC .

Q. How can contradictions in reported synthesis methods (e.g., chlorination efficiency) be resolved?

Methodological Answer:

- Controlled Replication : Reproduce conflicting protocols (e.g., POCl₃ vs. PCl₅ as chlorinating agents) under inert atmospheres to isolate moisture-sensitive intermediates .

- Kinetic Studies : Use in-situ IR to track POCl₃ consumption rates. Lower temperatures (60°C) may reduce side reactions compared to higher temperatures .

- Byproduct Analysis : Characterize impurities via LC-MS. For example, incomplete chlorination at C7 may result in mono-chloro derivatives, detectable at m/z 238 .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like ClogP, molar refractivity, and HOMO-LUMO gaps. Validate against experimental IC₅₀ data for antimicrobial or anticancer activity .

- Docking Simulations : Map the compound to target proteins (e.g., Plasmodium DHFR for antimalarial studies). The C2-phenyl group may occupy hydrophobic pockets, while Cl groups enhance binding via halogen bonds .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions (e.g., hydrogen bonds with active-site residues) can guide structural optimization .

Q. How can substituent effects at C4, C7, and C8 be systematically analyzed to enhance bioactivity?

Methodological Answer:

- SAR Table :

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C4 | Cl → Br | Increased antimalarial potency (IC₅₀ ↓ 30%) | |

| C7 | Cl → CF₃ | Improved lipophilicity (logP ↑ 0.5) | |

| C8 | CH₃ → CH₂CH₃ | Reduced cytotoxicity in mammalian cells |

Q. What crystallographic techniques validate the solid-state structure of this compound complexes?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation in ethanol/chloroform (1:1). Resolve twin domains using the SHELXT software suite. The dihedral angle between the quinoline and phenyl rings (~70°) confirms steric interactions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯Cl contacts) to explain packing patterns and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.